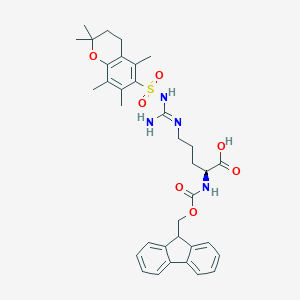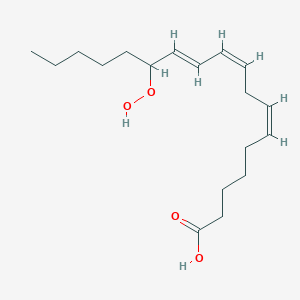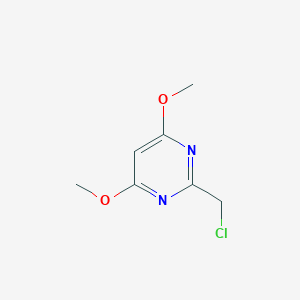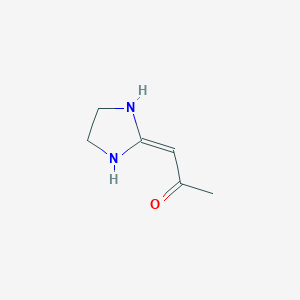
Fmoc-Arg(Pmc)-OH
Übersicht
Beschreibung
Fmoc-Arg(Pmc)-OH is an Fmoc-protected form of L-Arginine . It is used in the synthesis of peptides and peptide fragments . The Fmoc group provides protection to specific functional groups while allowing for efficient peptide bond formation .
Synthesis Analysis
This compound is used as a building block in peptide synthesis . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides . A study has been conducted to develop substrate-tolerant amide coupling reaction conditions for amino acid monomers .
Molecular Structure Analysis
The molecular formula of this compound is C35H42N4O7S . Its molecular weight is 662.8 g/mol . The structure of this compound can be found in various chemical databases .
Chemical Reactions Analysis
Peptide synthesis is a complex process with multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . Due to the many steps and chemical compounds involved and the chemical nature of specific amino acids, the synthesis of some sequences can be problematic and present challenges .
Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It is used in the synthesis of peptides and peptide fragments .
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
“Fmoc-Arg(Pmc)-OH” wird häufig im Bereich der Peptidsynthese eingesetzt . Die Fmoc-Gruppe (Fluorenylmethyloxycarbonyl) ist eine Schutzgruppe, die in der Festphasenpeptidsynthese verwendet wird. Sie ermöglicht die selektive Synthese von Peptiden schrittweise, indem jeweils eine Aminosäure hinzugefügt wird.
Hydrogelbildung
“this compound” kann zur Herstellung von peptidbasierten Hydrogelen (PHGs) verwendet werden . PHGs sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen. Sie werden durch wassergequollene Netzwerke gebildet und weisen verschiedene Vorteile auf, darunter die chemische und physikalische Reaktion auf Reize, die intrinsische Biokompatibilität ihrer molekularen Bestandteile, die chemische Zugänglichkeit, die Abstimmbarkeit und die Erzeugung eines physiologisch relevanten Umfelds für In-vitro-Experimente .
Arzneimittelverabreichung
Die durch “this compound” gebildeten Hydrogele können als Arzneimittelverabreichungssysteme verwendet werden . Das Hydrogelnetzwerk kann Medikamente einschließen und diese kontrolliert freisetzen, was sie ideal für gezielte Medikamentenverabreichungsanwendungen macht.
Diagnosewerkzeuge für die Bildgebung
Peptidbasierte Hydrogele, wie die durch “this compound” gebildeten, können auch als Diagnosewerkzeuge für die Bildgebung verwendet werden . Die Hydrogele können mit Bildgebungsmitteln beladen werden, wodurch biologische Prozesse in Echtzeit visualisiert werden können.
Gewebetechnik
Hydrogele auf Basis von “this compound” können in der Gewebetechnik eingesetzt werden . Die Hydrogele können als Gerüst für das Zellwachstum dienen und Zellhaftung, Überleben und Duplizierung unterstützen. Dies macht sie ideal für Anwendungen in der regenerativen Medizin.
Biodruckanwendungen
Hydrogele auf Basis von “this compound” können auch im Biodruck eingesetzt werden . Die Hydrogele können als Biotinte verwendet werden, wodurch biologische Strukturen im 3D-Druck hergestellt werden können.
Wirkmechanismus
Target of Action
Fmoc-Arg(Pmc)-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acid residues in the peptide chain that it is being used to construct .
Mode of Action
This compound operates by attaching to the peptide resin during solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amino terminus of the growing peptide chain, preventing unwanted side reactions . The Pmc group specifically protects the guanidine group of the arginine residue .
Biochemical Pathways
In the context of peptide synthesis, the Fmoc group is removed under basic conditions, allowing the next amino acid in the sequence to be added . This process is repeated until the desired peptide sequence is obtained .
Result of Action
The result of the action of this compound is the successful incorporation of an arginine residue into a growing peptide chain during SPPS . The Fmoc and Pmc protecting groups ensure that the peptide chain grows in the desired sequence with minimal side reactions .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis . Factors such as the choice of solvent, temperature, and the specific reagents used for deprotection and coupling can all impact the efficiency and success of the peptide synthesis .
Safety and Hazards
Zukünftige Richtungen
Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . As a bridge to building DNA-encoded chemical libraries (DECLs) of peptides, substrate-tolerant amide coupling reaction conditions for amino acid monomers have been developed .
Biochemische Analyse
Biochemical Properties
Fmoc-Arg(Pmc)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is largely determined by the properties of the Fmoc and Pmc groups, which protect the amino and guanidine groups of arginine, respectively, during the synthesis process .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in the context of its role in peptide synthesis . It influences cell function by contributing to the synthesis of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in peptide synthesis . It binds to other amino acids to form peptides, a process that can involve enzyme activation or inhibition . Changes in gene expression can also occur as a result of the proteins synthesized using this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues during the process of peptide synthesis . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is typically within the cells where peptide synthesis occurs . It may be directed to specific compartments or organelles based on the requirements of the peptide synthesis process .
Eigenschaften
IUPAC Name |
5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWZCODKTSUZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Fmoc-Arg(Pmc)-OH used in solid phase peptide synthesis, and what makes it advantageous over other arginine derivatives?
A1: this compound is a commonly used derivative of arginine in SPPS due to the presence of the Fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group protecting the guanidino side chain.
- Orthogonal Protection: The Fmoc and Pmc groups are orthogonal, meaning they can be removed selectively under different conditions without affecting other protecting groups in the peptide synthesis. [, ]
- Minimized Side Reactions: While the Pmc group helps minimize unwanted side reactions like lactam formation during synthesis, particularly when compared to other protecting groups like Tosyl (Tos), it's not entirely eliminated. []
- Efficient Coupling: this compound, when used with coupling agents like N,N′-dicyclohexyl carbodiimide (DCC), facilitates efficient peptide bond formation in SPPS. []
Q2: What specific challenge does this compound address in SPPS compared to other arginine derivatives like Z-Arg(Tos)-OH or Boc-Arg(Tos)-OH?
A: One significant challenge in SPPS, particularly with arginine-containing peptides, is the unwanted formation of delta-lactams during coupling procedures. [] This side reaction can lower the yield and purity of the desired peptide.
- Reduced Lactam Formation: While not completely eliminating it, using this compound has been shown to induce significantly less delta-lactam formation compared to Z-Arg(Tos)-OH or Boc-Arg(Tos)-OH, particularly when combined with specific coupling methods. [] This results in a higher yield of the desired peptide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)













